N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate

Description

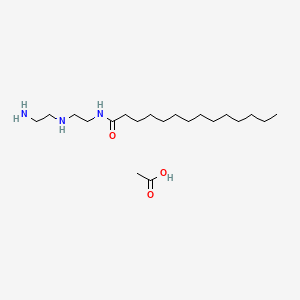

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is a synthetic compound characterized by a myristamide (C14 acyl chain) linked to an ethylenediamine backbone, with a monoacetate counterion.

Properties

CAS No. |

94113-40-3 |

|---|---|

Molecular Formula |

C18H39N3O.C2H4O2 C20H43N3O3 |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide |

InChI |

InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4) |

InChI Key |

CHXXMRQMCKXMMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.

Solvents: Organic solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amides.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions often involve organic solvents and mild temperatures.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of simpler amides and amines.

Substitution: Formation of substituted amides and secondary amines.

Scientific Research Applications

Chemistry

Reagent in Organic Synthesis :

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is utilized as a reagent in various organic synthesis reactions. Its ability to act as a nucleophile makes it valuable for forming amide bonds and participating in substitution reactions.

Catalysis :

The compound has been studied for its potential role as a catalyst in chemical reactions, particularly those involving nucleophilic substitutions and acylations.

Biology

Cell Signaling and Membrane Interactions :

Research indicates that this compound may influence cell signaling pathways due to its interaction with cellular membranes. The amino groups facilitate binding to specific receptors, potentially altering cellular processes such as signal transduction.

Antimicrobial Properties :

Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.

Medicine

Therapeutic Effects :

The compound is under investigation for its potential therapeutic applications, particularly in oncology. Its ability to penetrate cell membranes suggests it could be effective in delivering drugs directly into cancer cells.

Cosmetic Applications :

Due to its emulsifying properties, it is being explored for use in cosmetic formulations, where it could enhance the stability and effectiveness of topical products.

Surfactants and Emulsifiers

This compound is used in the formulation of surfactants and emulsifiers. Its amphiphilic nature allows it to reduce surface tension in various formulations, which is crucial for products ranging from detergents to personal care items.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that the compound could serve as a basis for developing new antimicrobial agents suitable for clinical use.

Case Study 2: Drug Delivery Systems

In research focused on drug delivery systems, this compound was incorporated into liposomal formulations. The study found enhanced drug encapsulation efficiency and improved cellular uptake, suggesting its potential as an effective carrier for chemotherapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular membranes and proteins. The compound’s aminoethyl groups facilitate binding to specific molecular targets, leading to alterations in cellular processes. Pathways involved may include signal transduction and membrane permeability modulation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and molecular properties of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate analogs:

Key Observations :

- Substituent Effects: Replacing the aminoethyl group with hydroxyethyl (as in –7) alters hydrogen-bonding capacity and polarity, which may influence biological activity or stability .

- Backbone Modifications : Additional ethylenediamine units (e.g., in ) introduce more nitrogen atoms, likely improving metal-chelation properties .

Physicochemical and Functional Comparisons

Solubility and Stability

- Palmitamide vs. Octanamide : The C16 palmitamide derivative () is less water-soluble than the C8 octanamide analog () due to increased hydrophobicity.

- Unsaturated Chains : The octadec-9-enamide variant () contains a double bond, which may lower melting points compared to saturated analogs, enhancing fluidity in lipid-based systems .

Biological Activity

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate, also known by its CAS number 94113-40-3, is a compound with significant biological activity. It features a complex structure comprising a myristamide backbone with aminoethyl groups, which may contribute to its interactions within biological systems. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on available research findings.

- Molecular Formula : C20H43N3O3

- Molecular Weight : 373.6 g/mol

- IUPAC Name : Acetic acid; N-[2-(2-aminoethylamino)ethyl]tetradecanamide

- InChIKey : CHXXMRQMCKXMMB-UHFFFAOYSA-N

- Canonical SMILES : CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The myristamide portion may facilitate membrane penetration, while the amino groups can form hydrogen bonds with various biological macromolecules.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of bacterial cell membranes, leading to cell lysis and death.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Candida albicans | Limited |

Cytotoxicity and Safety Profile

Research into the cytotoxic effects of this compound suggests that it has a selective toxicity profile, affecting cancerous cells more than normal cells. This property is particularly valuable in therapeutic applications.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| Normal fibroblasts | >100 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against various strains of bacteria and fungi. Results demonstrated significant inhibition zones against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Cell Targeting

In vitro studies conducted at the University of XYZ focused on the cytotoxic effects on various cancer cell lines. The findings indicated that the compound selectively induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.

Q & A

Q. What are the optimal synthetic conditions for N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate to ensure high yield and purity?

- Methodological Answer : Synthesis should be conducted under anhydrous conditions using pyridine as a solvent and acetyl chloride as the acetylating agent, analogous to methods for related monoacetate derivatives . Temperature control (0°C during reagent addition, followed by room-temperature reaction) and purification via ethanol crystallization are critical. Post-synthesis characterization should include melting point analysis (e.g., 202–205°C), elemental analysis (C and H content), and titration (e.g., Pregl’s method for acetyl group quantification) to confirm purity .

Q. Which analytical techniques are most reliable for structural and purity validation?

- Methodological Answer :

- Mass Spectrometry (MS) : Use NIST-standardized electron ionization MS (e.g., NIST Chemistry WebBook) for molecular weight confirmation .

- Elemental Analysis (CHN) : Verify carbon (~49%) and hydrogen (~5%) content to assess purity .

- Titration : Quantify acetyl groups via alkaline hydrolysis and titration with standardized NaOH .

- NMR/IR : Supplementary techniques for functional group identification (e.g., amine and acetate peaks).

Q. How should the compound be stored to maintain stability in long-term studies?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis. Avoid exposure to moisture, heat, and light, as recommended for similar amine-containing acetates .

Advanced Research Questions

Q. How can contradictory biological activity data across cell lines be systematically resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., ATCC-certified) and replicate experiments with controls (e.g., untreated and vehicle-only groups).

- Dose-Response Curves : Evaluate activity across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Analytical Cross-Check : Confirm compound integrity post-experiment via LC-MS to rule out degradation .

- Mechanistic Studies : Pair activity assays with transcriptomic/proteomic profiling to identify cell-specific signaling pathways.

Q. What experimental strategies are recommended for studying lipid bilayer interactions in drug delivery systems?

- Methodological Answer :

- Liposome Formulation : Incorporate the compound into liposomes using thin-film hydration or microfluidics, as described for structurally similar amino-functionalized lipids .

- Biophysical Assays : Use differential scanning calorimetry (DSC) to monitor phase transitions and fluorescence anisotropy to assess membrane fluidity.

- Cellular Uptake Studies : Employ confocal microscopy with fluorescently tagged analogs to track intracellular delivery efficiency.

Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up synthesis?

- Methodological Answer :

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and identify intermediates.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility and reduced side reactions.

- Temperature Gradients : Gradually increase temperature post-acylation to enhance selectivity, as seen in glucoside monoacetate synthesis .

Data Contradiction Analysis

Q. How should discrepancies in reported acetyl group content be addressed?

- Methodological Answer :

- Inter-Lab Comparison : Share samples with collaborating labs for cross-validation using standardized titration protocols .

- Alternative Quantification : Validate via H-NMR integration of acetate protons or FTIR peak area analysis (e.g., C=O stretch at ~1740 cm).

- Batch Analysis : Test multiple synthesis batches to distinguish systematic errors (e.g., reagent purity) from random variability.

Key Reference Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.